Hydrolytic Stability: Aliphatic Fluorosulfonylmethyl at Quaternary Center vs. Unhindered Primary Alkyl-SO₂F vs. Aromatic –SO₂F
Aromatic sulfonyl fluorides are considerably more resistant to hydrolysis than aliphatic derivatives bearing α-hydrogens [1]. In systematic profiling of a sulfonyl fluoride library under physiological conditions (PBS, pH 7.4, 37 °C), aromatic phenylsulfonyl fluoride derivatives displayed aqueous half-lives ranging from 1 to 38 hours, with the most balanced 3-carboxybenzenesulfonyl fluoride warheads exhibiting t₁/₂ = 4–5 h [2]. In contrast, simple unhindered primary alkyl sulfonyl fluorides hydrolyze significantly faster, with reported half-lives as low as 0.5–2 h under identical conditions . The target compound features a fluorosulfonylmethyl group anchored to a quaternary (1,1-disubstituted) cyclopropyl carbon, creating a neopentyl-like steric environment that shields the α-carbon from nucleophilic water attack. While direct hydrolytic half-life data for this specific compound have not been published, neopentyl sulfonate esters are established to exhibit markedly enhanced stability compared to primary alkyl sulfonates [3]. This structural motif is thus predicted to confer hydrolytic stability intermediate between unhindered alkyl-SO₂F (t₁/₂ < 2 h) and electron-neutral aromatic –SO₂F (t₁/₂ ≈ 4–38 h), providing a tunable reactivity window for bioconjugation applications where PMSF (aromatic, t₁/₂ ≈ 1–4 h in aqueous buffer at pH 7.4 for related benzylsulfonyl fluoride) may be either too labile or insufficiently reactive toward non-serine nucleophiles [2][4].
| Evidence Dimension | Aqueous hydrolytic half-life (t₁/₂) in PBS, pH 7.4, 37 °C |
|---|---|
| Target Compound Data | No direct experimental t₁/₂ published; predicted intermediate between unhindered alkyl-SO₂F and aromatic-SO₂F based on quaternary α-carbon neopentyl-type steric shielding [3] |
| Comparator Or Baseline | PMSF (phenylmethylsulfonyl fluoride, aromatic): t₁/₂ ≈ 1–4 h [2]; 3-carboxybenzenesulfonyl fluoride (aromatic warhead): t₁/₂ = 4–5 h [2]; unhindered primary alkyl-SO₂F: t₁/₂ = 0.5–2 h |
| Quantified Difference | Not directly quantifiable without experimental measurement; structural analogy to neopentyl sulfonate esters suggests ≥2–5× enhanced hydrolytic stability over unhindered primary alkyl-SO₂F [3] |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 37 °C; literature comparator data from MDPI Molecules 2023 study [2] and EvitaChem warhead profiling |
Why This Matters
For procurement decisions, hydrolytic stability directly determines usable shelf-life of stock solutions, the time window for bioconjugation reactions in aqueous media, and the extent of competing hydrolysis during protein labeling experiments—parameters that cannot be inferred from the –SO₂F functional group alone.
- [1] Meng, G.; Guo, T.; Ma, T.; Zhang, J.; Shen, Y.; Sharpless, K. B.; Dong, J. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters 2021, 32 (9), 2736–2750. View Source
- [2] Petri, L.; Egyed, A.; Bajusz, D.; Imre, T.; Keserű, G. M. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules 2023, 28 (7), 3042. View Source
- [3] Tsukamoto, H.; Kondo, Y. Neopentyl ester protecting groups for arylsulfonic acids. Tetrahedron Letters 2018, 59 (16), 1570–1573. View Source
- [4] Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition 2014, 53 (36), 9430–9448. View Source
